molecular formula C16H8Cl3FN2 B13079161 4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetonitrile

4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetonitrile

Cat. No.: B13079161
M. Wt: 353.6 g/mol
InChI Key: DRPDHCRNYJOGTQ-UHFFFAOYSA-N
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Description

4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetonitrile is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine and chlorine atoms in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst, followed by cyclization to form the indole ring .

Industrial Production Methods: Industrial production of indole derivatives often involves optimizing the Fischer indole synthesis for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

  • 5-Fluoro-3-phenylindole-2-carbonyl derivatives
  • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness: 4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetonitrile is unique due to the presence of both fluorine and chlorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H8Cl3FN2

Molecular Weight

353.6 g/mol

IUPAC Name

2-[4-fluoro-7-(3,4,5-trichlorophenyl)-1H-indol-3-yl]acetonitrile

InChI

InChI=1S/C16H8Cl3FN2/c17-11-5-9(6-12(18)15(11)19)10-1-2-13(20)14-8(3-4-21)7-22-16(10)14/h1-2,5-7,22H,3H2

InChI Key

DRPDHCRNYJOGTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CNC2=C1C3=CC(=C(C(=C3)Cl)Cl)Cl)CC#N)F

Origin of Product

United States

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